molecular formula C14H13BrN2O2S B12494161 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12494161
M. Wt: 353.24 g/mol
InChI Key: XTXLGGAQQPGPNU-UHFFFAOYSA-N
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Description

2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that includes a bromine atom, a carbonitrile group, and a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide typically involves multiple steps. One common approach is to start with a suitable benzothiazine precursor and introduce the bromine atom through a bromination reaction. The carbonitrile group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the azepino ring system through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups depending on the nucleophile or electrophile used .

Scientific Research Applications

2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide is unique due to the presence of the bromine atom and the carbonitrile group, which can impart different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

2-bromo-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile

InChI

InChI=1S/C14H13BrN2O2S/c15-10-5-6-13-12(8-10)17-7-3-1-2-4-11(17)14(9-16)20(13,18)19/h5-6,8H,1-4,7H2

InChI Key

XTXLGGAQQPGPNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(S(=O)(=O)C3=C(N2CC1)C=C(C=C3)Br)C#N

Origin of Product

United States

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